molecular formula C23H24N4O3S B6557698 1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one CAS No. 1040677-24-4

1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one

Cat. No.: B6557698
CAS No.: 1040677-24-4
M. Wt: 436.5 g/mol
InChI Key: GXFHEPBGZZUEQR-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there is no direct information available on the synthesis of this exact compound, similar compounds have been synthesized via various methods. For instance, 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzodioxol group, piperazine ring, phenylamino group, and thiazole ring would all contribute to the overall structure .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the presence of multiple functional groups, it could have interesting chemical properties and potential uses in various fields .

Properties

IUPAC Name

2-(2-anilino-1,3-thiazol-4-yl)-1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c28-22(13-19-15-31-23(25-19)24-18-4-2-1-3-5-18)27-10-8-26(9-11-27)14-17-6-7-20-21(12-17)30-16-29-20/h1-7,12,15H,8-11,13-14,16H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFHEPBGZZUEQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CC4=CSC(=N4)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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